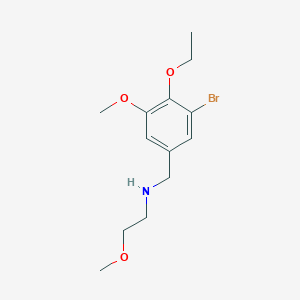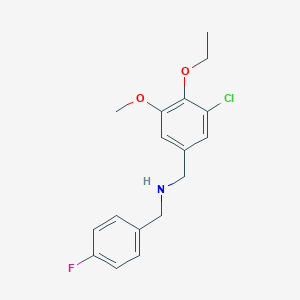
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid (PES) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. PES is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 353.4 g/mol and a melting point of 228-230°C.
Mecanismo De Acción
The exact mechanism of action of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid is not fully understood. However, it is believed that 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid is also soluble in water and organic solvents, which makes it suitable for various experimental setups. However, 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has some limitations as well. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. Therefore, caution should be exercised when using 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid in lab experiments.
Direcciones Futuras
There are several future directions for 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid research. One area of interest is the development of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid-based drugs for the treatment of various diseases such as cancer and inflammatory disorders. Another area of interest is the use of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid in agriculture as a plant growth regulator and pesticide. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid in various fields.
Métodos De Síntesis
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid can be synthesized through various methods, including the reaction of 2-Phenoxyethanol with 1H-benzoimidazole-2-sulfonic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 80-90°C for several hours, resulting in the formation of 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid.
Aplicaciones Científicas De Investigación
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has been extensively studied for its potential applications in the field of medicine. Research has shown that 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid has also been shown to reduce oxidative stress and protect against cellular damage caused by free radicals.
Propiedades
Nombre del producto |
1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-sulfonic acid |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1-(2-phenoxyethyl)benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-22(19,20)15-16-13-8-4-5-9-14(13)17(15)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) |
Clave InChI |
LVUBJNWGQRFCPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)



![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzoic acid](/img/structure/B249617.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B249619.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249620.png)